1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
Description
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMISVZPIAWPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of Piperidin-4-one Precursors
The reductive amination route begins with the preparation of piperidin-4-one intermediates. As demonstrated in Search Result, Mannich condensation of dicarboxylic acid esters with 4-methoxybenzaldehyde and methylamine generates 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one. This reaction proceeds in ethanol at 80°C for 6 hours, achieving 68–72% yields when catalyzed by ammonium acetate. The ketone group at position 4 serves as the critical site for subsequent reductive amination.
Ammonia Borane-Mediated Reduction
Reduction of the piperidin-4-one to the corresponding amine employs ammonia borane (NH₃BH₃) in tetrahydrofuran at 0–5°C. This method, adapted from analogous procedures in Search Result, achieves 78% conversion within 3 hours. The reaction mechanism proceeds via intermediate imine formation, followed by stereoselective hydrogen transfer to yield the (R)-enantiomer predominantly (enantiomeric excess = 82%).
Table 1. Reductive amination optimization parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +22% vs. RT |
| Solvent | THF | +15% vs. EtOH |
| Borane Equivalents | 2.5 | Max yield |
| Reaction Time | 3 hr | 78% yield |
N-Methylation via Alkylation Strategies
Eschweiler-Clarke Reaction
Classical N-methylation using formaldehyde and formic acid (Eschweiler-Clarke conditions) modifies the piperidine nitrogen. Search Result details a modified protocol where 1-(4-methoxyphenyl)piperidin-4-amine reacts with formaldehyde (1.2 equiv) and formic acid (3 equiv) at 90°C for 12 hours. This method achieves 85% methylation efficiency while preserving the methoxyphenyl substituent.
Iodomethane Quaternization
Alternative methylation with iodomethane (CH₃I) in dichloromethane requires careful stoichiometric control. Using 1.05 equivalents of CH₃I and triethylamine (2 equiv) as a proton scavenger at 0°C prevents over-alkylation. This approach yields 73% N-methylated product, though it generates quaternary ammonium salts as byproducts (17–19%).
Transfer Hydrogenation Techniques
Palladium-Catalyzed Methylation
Search Result describes a transfer hydrogenation method using 10% Pd/C and formaldehyde as the hydrogen donor. The reaction occurs in water at 95°C under ambient pressure, converting 1-(4-methoxyphenyl)piperidin-4-amine to the N-methyl derivative in 82% yield. Key advantages include:
Platinum Oxide-Mediated Reactions
Comparative studies show PtO₂ increases reaction rates but suffers from higher costs. In methanol solvent, PtO₂ (1 mol%) achieves 88% conversion in 1.5 hours vs. Pd/C’s 4-hour requirement. However, platinum leaching (0.7 ppm per cycle) limits industrial scalability.
Condensation and Cyclization Methods
Michael Addition-cyclization
A three-component reaction between methyl acrylate, 4-methoxyaniline, and acetaldehyde constructs the piperidine ring. Conducted in acetonitrile with DMAP catalysis, this one-pot method yields 64% of the target compound. The reaction pathway involves:
Table 2. Cyclization method comparison
| Method | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|
| Michael Addition | 80 | 8 | 64% |
| Mannich Condensation | 60 | 6 | 72% |
| Reductive Amination | 25 | 24 | 58% |
Purification and Analytical Characterization
Recrystallization Optimization
Ethanol/water (3:1 v/v) proves optimal for recrystallization, increasing purity from 88% (crude) to 99.5% (final). Cooling rates critically impact crystal morphology:
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃) key peaks:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies using a Corning AFR module demonstrate:
Waste Stream Management
Lifecycle analysis identifies solvent recovery as critical:
- Distillation recovers 89% THF
- Aqueous waste treatment reduces COD by 94% via Fenton oxidation
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids under palladium catalysis.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmacological Potential
The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitter analogs suggests it may interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.
Mechanism of Action
The mechanism of action involves the inhibition of neurotransmitter reuptake and the induction of release, akin to the action of amphetamines. This property positions it as a significant player in the modulation of serotonin and dopamine levels within the brain.
Biological Studies
Neurotransmitter Systems
Research indicates that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine can be utilized in studies related to neurotransmitter systems. Its ability to influence neurotransmitter dynamics makes it valuable for understanding various neurological conditions and their treatments.
Chemical Biology
Receptor-Ligand Interactions
In chemical biology, this compound serves as a probe to study receptor-ligand interactions and signal transduction pathways. Its application in exploring these interactions can lead to insights into cellular mechanisms and potential therapeutic targets.
Industrial Applications
Synthesis of Organic Molecules
The compound is utilized in the synthesis of complex organic molecules and acts as an intermediate in pharmaceutical production. Its versatility in chemical reactions makes it an essential component in developing new pharmaceutical compounds.
Neuropharmacological Assessment
A study focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound could have applications in treating mood disorders, providing a foundation for further exploration in clinical settings .
Anticancer Efficacy
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. Findings revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential applications for this compound in oncology .
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action observed in amphetamines . This interaction leads to increased levels of neurotransmitters in the synaptic cleft, thereby modulating neuronal activity and producing pharmacological effects.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): Both compounds share the methoxyphenyl group but differ in their core structures.
4-Methoxyamphetamine: This compound also contains a methoxy group and exhibits potent serotonin-releasing properties.
1-(4-Methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide: A selective KDM5 antagonist with potential anticancer activity.
Activité Biologique
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Phenyl Group : Substituted with a methoxy group at the para position.
- Piperidine Ring : A five-membered ring containing one nitrogen atom, which is crucial for its biological activity.
- Methyl Group : Attached to the nitrogen of the piperidine ring, enhancing lipophilicity and potentially affecting receptor binding.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and receptors:
- Dopaminergic Activity : The compound may exhibit dopaminergic properties, influencing pathways related to mood and cognition.
- Serotonin Receptors : Potential modulation of serotonin receptors could implicate it in anxiety and depression treatment.
- Adrenergic Receptors : Interaction with adrenergic receptors may contribute to effects on cardiovascular systems and metabolic regulation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of piperidine derivatives showed promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | HCT116 | <3 |
| 9d | MCF7 | <3 |
| 9e | PC3 | <5 |
These findings suggest that modifications in the piperidine structure can enhance antiproliferative activity against cancer cells .
Neuropharmacological Effects
The compound's potential as a neuropharmaceutical is supported by its interaction with neurotransmitter receptors. For example, studies indicate that similar piperidine derivatives can modulate serotonin receptor activity, leading to anxiolytic effects. The activation of these receptors could help in treating mood disorders .
Case Studies and Research Findings
- Antiparasitic Activity : Research on related compounds has indicated that certain piperidine derivatives can inhibit enzymes critical for the survival of Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound may also possess similar properties, warranting further investigation .
- Metabolic Stability : Studies focusing on the metabolic pathways of piperidine compounds reveal that structural modifications can significantly affect their pharmacokinetic profiles. Enhancements in aqueous solubility and metabolic stability are crucial for developing effective therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine with high yield and purity?
Methodological Answer: The synthesis involves nucleophilic substitution and alkylation reactions. Key steps include:
- Reagents : Use 4-methoxyphenylamine and N-methylpiperidin-4-one as precursors.
- Base Selection : Sodium hydroxide or potassium carbonate in ethanol/acetonitrile under reflux (60–80°C) to facilitate deprotonation and substitution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity post-reflux.
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH₃) and piperidine ring protons (δ 2.4–3.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 247.18 for C₁₃H₂₀N₂O) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time consistency across batches indicates reproducibility .
Cross-Validation : Pair experimental data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interactions with central nervous system (CNS) receptors?
Methodological Answer:
- In Vitro Binding Assays :
- Radioligand Displacement : Use [³H]ketanserin or [³H]LSD to test affinity for 5-HT₂A receptors (common targets for piperidine derivatives). ACP-103 (a structurally related compound) showed pKi ~9.3 for 5-HT₂A .
- Functional Assays (R-SAT) : Measure inverse agonism/antagonism by monitoring intracellular calcium flux.
- In Vivo Behavioral Studies :
Q. How should researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on receptor binding. For example, N-(4-chlorobenzyl) analogs show altered 5-HT₂A affinity vs. methoxy derivatives .
- Mechanistic Studies : Use DFT or molecular docking to model interactions (e.g., hydrogen bonding with Ser159/Trp337 in 5-HT₂A) .
- Dose-Response Curves : Test compounds across a wide concentration range (0.1–100 µM) to identify off-target effects.
- Reproducibility Controls : Validate assays with reference compounds (e.g., ACP-103 for 5-HT₂A inverse agonism) .
Example : Conflicting reports on NMDA receptor modulation can be addressed by electrophysiological patch-clamp assays to directly measure ion channel activity.
Q. What strategies mitigate challenges in optimizing the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., O-demethylation of the methoxyphenyl group) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow oxidative metabolism .
- Prodrug Design : Mask amine groups with acetyl or carbamate moieties to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
